molecular formula C16H26ClNO B1677780 Picenadol hydrochloride CAS No. 74685-16-8

Picenadol hydrochloride

Cat. No.: B1677780
CAS No.: 74685-16-8
M. Wt: 283.83 g/mol
InChI Key: GUSQVRBQQVKTMO-OALZAMAHSA-N
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Chemical Reactions Analysis

Picenadol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Picenadol Hydrochloride has been investigated for various scientific research applications, including:

Mechanism of Action

Picenadol Hydrochloride exerts its effects through its interaction with opioid receptors. The (3S,4R) isomer acts as a μ-opioid agonist, while the (3R,4S) isomer functions as an antagonist . This dual action results in effective pain relief with a lower risk of abuse and physical dependence. The compound has high affinity for both the mu and delta receptors but a markedly lower affinity for the kappa receptor .

Comparison with Similar Compounds

Picenadol Hydrochloride is unique due to its mixed agonist-antagonist properties. Similar compounds include:

These comparisons highlight the uniqueness of this compound in providing effective analgesia with a lower risk of abuse and dependence.

Properties

CAS No.

74685-16-8

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

IUPAC Name

3-[(3S,4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol;hydrochloride

InChI

InChI=1S/C16H25NO.ClH/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14;/h5-7,11,13,18H,4,8-10,12H2,1-3H3;1H/t13-,16-;/m1./s1

InChI Key

GUSQVRBQQVKTMO-OALZAMAHSA-N

Isomeric SMILES

CCC[C@]1(CCN(C[C@H]1C)C)C2=CC(=CC=C2)O.Cl

SMILES

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl

Canonical SMILES

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lilly 150720
LY 136595
LY 136596
LY 150720
LY 97435
LY 97436
LY-150720
picenadol
picenadol hydrochloride, (trans)-(+)-isomer
picenadol hydrochloride, (trans)-(+-)-isomer
picenadol hydrochloride, (trans)-(-)-isomer
picenadol, (trans)-(+)-isomer
picenadol, (trans)-(-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picenadol hydrochloride
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Picenadol hydrochloride
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Picenadol hydrochloride
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Picenadol hydrochloride
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Picenadol hydrochloride
Reactant of Route 6
Picenadol hydrochloride

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